

In-Depth Technical Guide: HO-CONH-C3-PEG3-NH2, a Bifunctional PROTAC Linker

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Compound of Interest		
Compound Name:	HO-Conh-C3-peg3-NH2	
Cat. No.:	B15543733	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional proteolysis-targeting chimera (PROTAC) linker, **HO-CONH-C3-PEG3-NH2**. This document details its chemical identity, suppliers, role in targeted protein degradation, and provides representative experimental protocols and data interpretation.

Chemical Identity and Suppliers

HO-CONH-C3-PEG3-NH2 is a heterobifunctional linker containing a hydroxyl (-OH) group and a primary amine (-NH2) group, connected by a flexible polyethylene glycol (PEG) and propyl chain. This architecture allows for the sequential conjugation of two different ligands, a crucial step in the synthesis of PROTACs.

Identifier	Information
Chemical Name	1-(2-hydroxyacetamido)-15-amino-4,7,10-trioxa- 13-azapentadecane
CAS Number	2136574-39-3[1][2][3]
Molecular Formula	C12H27N3O5
Molecular Weight	293.36 g/mol



Table 1: Chemical Identifiers for HO-CONH-C3-PEG3-NH2

Commercial Suppliers

This linker is available from various chemical suppliers specializing in reagents for drug discovery and chemical biology.

Supplier	Product Name	Catalog Number
MedchemExpress	HO-CONH-C3-PEG3-NH2	HY-163821[4]
Biorbyt	HO-CONH-C3-PEG3-NH2	orb1458393[5]

Table 2: Commercial Suppliers of HO-CONH-C3-PEG3-NH2

Role in Targeted Protein Degradation and PROTAC Technology

HO-CONH-C3-PEG3-NH2 serves as a critical component in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2]

A PROTAC molecule consists of three key components:

- A ligand that binds to the target protein (the "warhead").
- A ligand that recruits an E3 ubiquitin ligase (the "E3 ligase binder").
- A chemical linker that connects the two ligands.

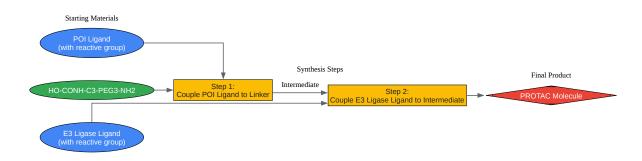
The linker's length, flexibility, and chemical properties are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI. PEG-based linkers, such as **HO-CONH-C3-PEG3-NH2**, are widely used due to their ability to improve the solubility and pharmacokinetic properties of the resulting PROTAC.



Application in the Synthesis of Degrader 22-SLF

HO-CONH-C3-PEG3-NH2 has been utilized as a linker in the synthesis of a PROTAC degrader known as 22-SLF.[1][4] This degrader was identified in a CRISPR activation screen to induce the degradation of the protein FKBP12 by recruiting the E3 ligase F-box protein 22 (FBXO22). [1][6][7] This study highlights the utility of this linker in the development of novel PROTACs that can engage E3 ligases beyond the more commonly used ones like VHL and Cereblon.

The general workflow for utilizing a bifunctional linker like **HO-CONH-C3-PEG3-NH2** in PROTAC synthesis is depicted below.



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Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of a PROTAC using **HO-CONH-C3-PEG3-NH2**. These protocols are based on standard synthetic methodologies and should be adapted and optimized for specific ligands.



Representative Synthesis of a PROTAC using HO-CONH-C3-PEG3-NH2

This protocol describes a two-step synthesis where a carboxylic acid-functionalized POI ligand is first coupled to the amine group of the linker, followed by activation of the hydroxyl group and coupling to an amine-functionalized E3 ligase ligand.

Step 1: Coupling of POI Ligand to the Linker

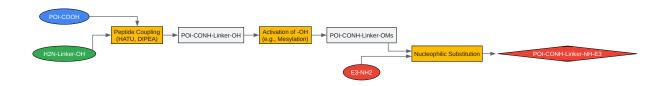
- Dissolve the POI ligand containing a carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add a solution of **HO-CONH-C3-PEG3-NH2** (1.0 eg.) in the same solvent.
- Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the resulting intermediate (POI-Linker-OH) by flash column chromatography.

Step 2: Coupling of E3 Ligase Ligand to the Intermediate

- Activate the terminal hydroxyl group of the POI-Linker-OH intermediate. A common method
 is to convert it to a better leaving group, such as a mesylate or tosylate.
 - Dissolve the intermediate (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
 - Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).



- Stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
- Couple the activated intermediate with the E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol).
 - To the reaction mixture containing the activated intermediate, add the E3 ligase ligand (1.1 eq.) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA).
 - Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours).
- Work-up: Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
- Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample.



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Caption: Representative synthetic pathway for a PROTAC using HO-CONH-C3-PEG3-NH2.

Characterization of the Linker and Final PROTAC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum of **HO-CONH-C3-PEG3-NH2** is expected to show characteristic peaks for the ethylene glycol units (typically a multiplet around 3.6 ppm), the propyl chain, and the methylene groups adjacent to the amide and amine functionalities.



Upon conjugation to the POI and E3 ligands, the appearance of new aromatic and aliphatic signals corresponding to these ligands, along with shifts in the linker protons, will confirm the successful synthesis of the final PROTAC.

• ¹³C NMR: The carbon NMR will show corresponding signals for the different carbon environments in the linker and the conjugated ligands.

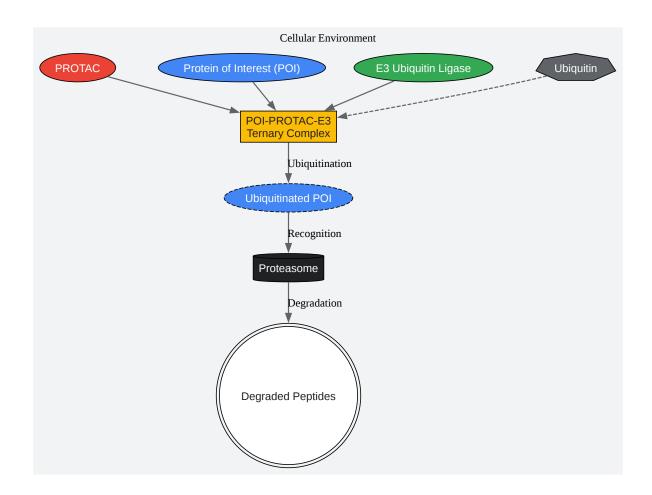
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

- HPLC: HPLC is used to assess the purity of the linker, intermediates, and the final PROTAC.
 A single sharp peak in the chromatogram indicates a high degree of purity.
- LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for monitoring the progress of the reaction and confirming the identity of the products. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the expected compounds.

Signaling Pathway in PROTAC-Mediated Degradation

The ultimate function of a PROTAC synthesized with this linker is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway.





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Caption: Mechanism of PROTAC-mediated protein degradation.



The process involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can then act catalytically to degrade another POI molecule.

This technical guide provides a foundational understanding of the PROTAC linker **HO-CONH-C3-PEG3-NH2** for researchers in the field of targeted protein degradation. The provided information on its properties, suppliers, and representative experimental protocols is intended to facilitate its application in the design and synthesis of novel PROTACs for therapeutic and research purposes.

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